![molecular formula C7H11N3OS2 B5732404 N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide, also known as PTAA, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound belongs to the class of thiadiazole derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Wirkmechanismus
The exact mechanism of action of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to scavenge free radicals and inhibit lipid peroxidation, which could be useful in preventing oxidative damage in the body. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that possess similar biological activities. Additionally, this compound is readily available and can be synthesized using relatively simple procedures. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which could limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of this compound-based drugs for the prevention and treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesemethoden
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide can be synthesized through a multistep process involving the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with propyl bromide and acetic anhydride. The reaction yields this compound as a white crystalline solid with a melting point of 120-122°C.
Wissenschaftliche Forschungsanwendungen
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. The compound has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage in the body. Additionally, this compound has been studied for its potential antitumor effects, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h3-4H2,1-2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERHCBDBYVUQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

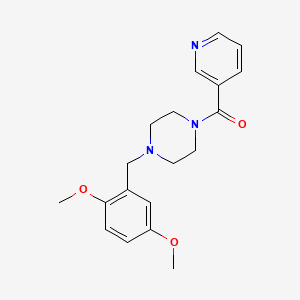
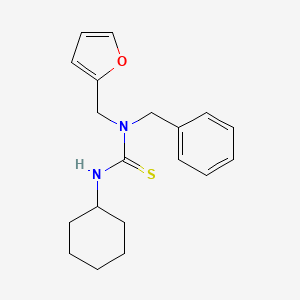
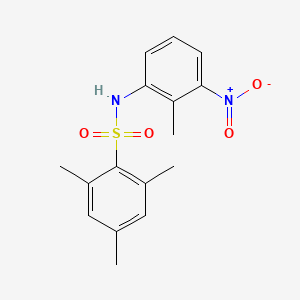
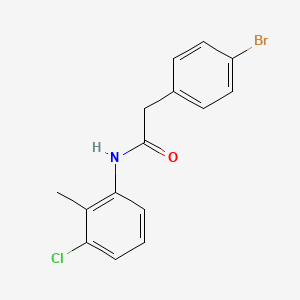
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)
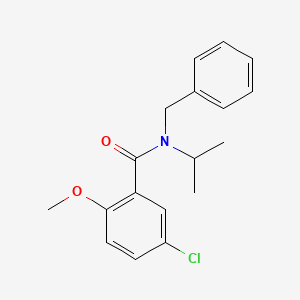
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)
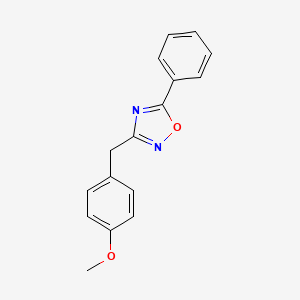
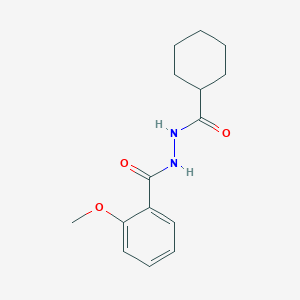
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)